3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- 3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)-
Brand Name: Vulcanchem
CAS No.: 130403-00-8
VCID: VC9576639
InChI: InChI=1S/C14H16N2O2/c1-8-5-9(2)13(10(3)6-8)15-14(17)12-7-11(4)18-16-12/h5-7H,1-4H3,(H,15,17)
SMILES: CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)C)C
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)-

CAS No.: 130403-00-8

Cat. No.: VC9576639

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- - 130403-00-8

Specification

CAS No. 130403-00-8
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C14H16N2O2/c1-8-5-9(2)13(10(3)6-8)15-14(17)12-7-11(4)18-16-12/h5-7H,1-4H3,(H,15,17)
Standard InChI Key WZFHIYUUCGUYAR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)C)C
Canonical SMILES CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)C)C

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Structural Features

3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- possesses the molecular formula C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol . Its IUPAC name, 5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxamide, reflects the substitution pattern: a methyl group at the 5-position of the isoxazole ring and a 2,4,6-trimethylphenyl group attached via a carboxamide linkage . The SMILES notation CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)C)C encodes this arrangement, while the InChIKey WZFHIYUUCGUYAR-UHFFFAOYSA-N provides a unique identifier for computational studies .

Table 1: Molecular Descriptors of 3-Isoxazolecarboxamide, 5-Methyl-N-(2,4,6-Trimethylphenyl)-

PropertyValue
CAS Number130403-00-8
Molecular FormulaC₁₄H₁₆N₂O₂
Molecular Weight244.29 g/mol
XLogP33.2 (Predicted)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Topological Polar Surface Area64.6 Ų

Data sourced from PubChem and VulcanChem.

Spectroscopic and Physicochemical Profiling

The compound’s collision cross-section (CCS) values, critical for mass spectrometry workflows, range from 156.5 Ų for [M+H]+ to 169.5 Ų for [M+Na]+ adducts . These metrics facilitate its identification in complex matrices. While experimental data on melting/boiling points remain unpublished, its logP value of ~3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthetic Methodologies and Optimization

Core Synthesis Strategies

The synthesis of 3-isoxazolecarboxamide derivatives typically involves cyclization reactions integrating oxygen and nitrogen atoms into the heterocyclic core . For this specific analog, a two-step approach is employed:

  • Methylation at the 5-position: Introduces steric bulk to modulate target interactions.

  • Carboxamide Coupling: Reacts 5-methylisoxazole-3-carboxylic acid with 2,4,6-trimethylaniline under peptide coupling conditions (e.g., EDC/HOBt).

Notably, Egorova et al. demonstrated that analogous isoxazole-3-carboxamides can be synthesized in 5 steps with yields exceeding 60% through regioselective 1,3-dipolar cycloadditions .

Scalability and Functionalization

Recent advances enable multigram synthesis (up to 300 g/batch) of isoxazole precursors via cycloadditions of chloroximes with cyclic alkenes . Post-synthetic modifications of the carboxamide group—including hydrolysis to carboxylic acids or reduction to amines—enhance derivatization potential .

Biological Activity and Mechanistic Insights

TRPV1 Modulation and Analgesic Effects

Structural analogs of this compound exhibit dual TRPV1 antagonism and solubility, critical for managing neuropathic pain . Substitution with aminocyclohexanol motifs (e.g., compound 32) conferred IC₅₀ values < 100 nM in rat CFA hyperalgesia models while mitigating thermoregulatory side effects . These findings suggest that the 2,4,6-trimethylphenyl group may enhance target selectivity over related vanilloid receptors.

Antiviral Activity Against Enteroviruses

The isoxazole-3-carboxamide scaffold shows promise against EV-D68 and coxsackievirus B3 (CVB3). Derivative 11526092 inhibited CVB3 replication with an IC₅₀ of 0.89 μM and a selectivity index >100 . Molecular docking studies posit that the trimethylphenyl group obstructs viral capsid binding pockets, preventing uncoating .

Table 2: Biological Activity Profile

ActivityModel SystemIC₅₀/EC₅₀Reference
TRPV1 AntagonismRat CFA Assay85 nM
EV-D68 InhibitionHeLa Cells1.2 μM
COX-2 Inhibition (Selectivity)Human Whole Blood>10 μM

Applications in Drug Discovery

Lead Optimization Frameworks

The compound serves as a versatile scaffold for structure-activity relationship (SAR) studies. Key modifications include:

  • Isoxazole Ring Substitutions: Electron-withdrawing groups at C5 improve metabolic stability .

  • Aryl Carboxamide Variations: 2,4,6-Trimethylphenyl enhances CNS penetration vs. morpholinophenyl analogs .

Preclinical Development Challenges

Despite favorable in vitro profiles, pharmacokinetic limitations persist. The methyl-rich structure increases CYP3A4-mediated metabolism, reducing oral bioavailability in murine models . Prodrug strategies employing ester prodrugs (e.g., isoxazole-3-carboxylates) are under investigation .

Comparative Analysis with Structural Analogs

Isoxazole-3-Carboxamide Derivatives

Compared to 3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide (CAS 1448044-66-3), the 2,4,6-trimethylphenyl variant exhibits:

  • Higher LogP (3.2 vs. 2.1), enhancing blood-brain barrier permeability .

  • Reduced Aqueous Solubility (<1 mg/mL vs. 5 mg/mL), necessitating formulation aids .

Non-Carboxamide Isoxazoles

Spirocyclic isoxazolines (e.g., bicyclic γ-lactones) lack the carboxamide’s hydrogen-bonding capacity, diminishing target affinity but improving metabolic stability .

Research Gaps and Future Directions

Unresolved Mechanistic Questions

  • Target Engagement Biomarkers: No in vivo data confirm TRPV1 binding at therapeutic doses .

  • Resistance Mutations: Viral variants with altered capsid proteins may circumvent antiviral effects .

Translational Opportunities

  • Polypharmacology Approaches: Dual TRPV1/COX-2 inhibition could synergize in inflammatory pain .

  • Nanoparticle Delivery: Mitigate solubility limitations for antiviral applications .

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